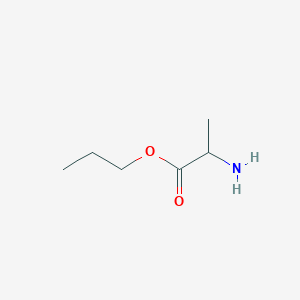
Propyl 2-aminopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-aminopropanoate is a chemical compound that belongs to the class of amino acid derivatives. It is also known as propylalanine or PAPA. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, chemistry, and biology.
Mécanisme D'action
The mechanism of action of propyl 2-aminopropanoate is not fully understood. However, it has been suggested that it may act as a precursor for the synthesis of neurotransmitters, such as dopamine, norepinephrine, and epinephrine. It may also modulate the activity of enzymes involved in the metabolism of amino acids and neurotransmitters.
Effets Biochimiques Et Physiologiques
Propyl 2-aminopropanoate has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as dopamine, norepinephrine, and epinephrine, in the brain. It has also been shown to inhibit the growth of cancer cells and fungi. Moreover, propyl 2-aminopropanoate has been found to have antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 2-aminopropanoate has several advantages for lab experiments. It is readily available and relatively inexpensive. It can be easily synthesized and purified. It can also be used as a chiral auxiliary in asymmetric synthesis. However, propyl 2-aminopropanoate has some limitations for lab experiments. It is unstable in acidic and basic conditions. It may also undergo racemization under certain reaction conditions.
Orientations Futures
Propyl 2-aminopropanoate has several potential future directions for scientific research. It may be used as a starting material for the synthesis of novel pharmaceuticals with anticancer, antifungal, and antiviral activities. It may also be used as a chiral auxiliary in the synthesis of chiral compounds. Moreover, propyl 2-aminopropanoate may be investigated for its potential applications in the treatment of various diseases, such as Parkinson's disease, depression, and schizophrenia.
In conclusion, propyl 2-aminopropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through several methods and has been investigated for its biological activities, such as anticancer, antifungal, and antiviral activities. Propyl 2-aminopropanoate has several advantages for lab experiments, but also has some limitations. It has several potential future directions for scientific research, including the synthesis of novel pharmaceuticals and investigation of its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Propyl 2-aminopropanoate can be synthesized through several methods, including the reaction of propylamine with acrylonitrile followed by hydrolysis, the reaction of propylamine with acrylamide followed by hydrolysis, and the reaction of propylamine with maleic anhydride followed by hydrolysis. The yield and purity of the product depend on the reaction conditions, such as temperature, pH, and catalysts used.
Applications De Recherche Scientifique
Propyl 2-aminopropanoate has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various compounds, such as peptides, amino acids, and pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis. In addition, propyl 2-aminopropanoate has been investigated for its biological activities, such as anticancer, antifungal, and antiviral activities.
Propriétés
Numéro CAS |
125511-26-4 |
|---|---|
Nom du produit |
Propyl 2-aminopropanoate |
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
propyl 2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-4-9-6(8)5(2)7/h5H,3-4,7H2,1-2H3 |
Clé InChI |
GSMUZACKUHJQDP-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(C)N |
SMILES canonique |
CCCOC(=O)C(C)N |
Synonymes |
Alanine, propyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





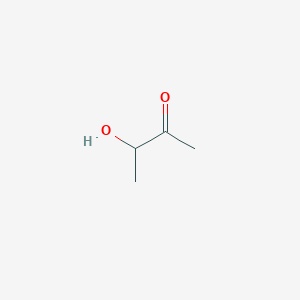
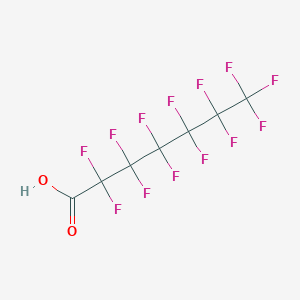

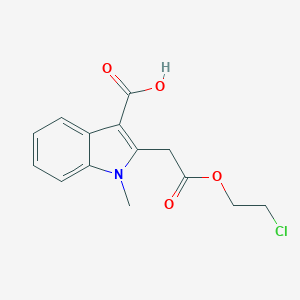
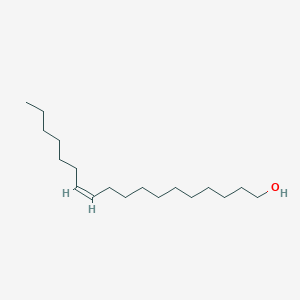
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)
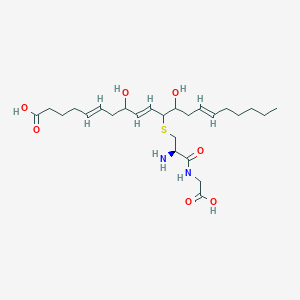
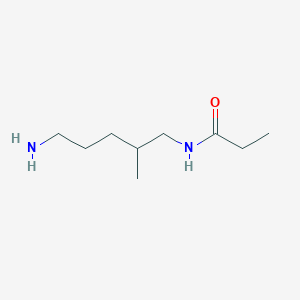
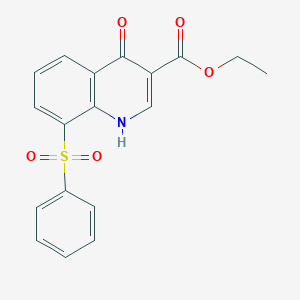
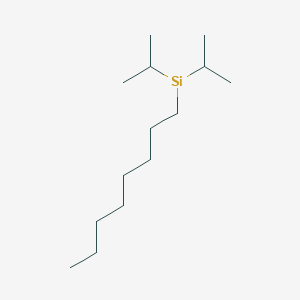
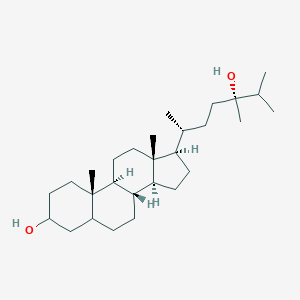
![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)